methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate
CAS No.: 944787-35-3
Cat. No.: VC4592959
Molecular Formula: C12H11FN2O3
Molecular Weight: 250.229
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 944787-35-3 |
|---|---|
| Molecular Formula | C12H11FN2O3 |
| Molecular Weight | 250.229 |
| IUPAC Name | methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate |
| Standard InChI | InChI=1S/C12H11FN2O3/c1-18-12(17)7-9-6-11(16)15(14-9)10-4-2-8(13)3-5-10/h2-6,14H,7H2,1H3 |
| Standard InChI Key | SKBDAUNAQBARLR-UHFFFAOYSA-N |
| SMILES | COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F |
Introduction
Structural Characteristics and Molecular Configuration
Molecular Architecture
The compound’s IUPAC name, methyl 2-[2-(4-fluorophenyl)-3-oxo-1H-pyrazol-5-yl]acetate, reflects its core structure: a pyrazole ring (1H-pyrazol-3-yl) substituted with a 4-fluorophenyl group at position 1, a hydroxyl group at position 5, and an acetoxy methyl group at position 3 . The fluorine atom at the para position of the phenyl ring introduces electronegativity, influencing the compound’s electronic distribution and intermolecular interactions .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₁FN₂O₃ | |
| Molecular Weight | 250.23 g/mol | |
| SMILES | COC(=O)CC1=CC(=O)N(N1)C2=CC=C(C=C2)F | |
| InChIKey | SKBDAUNAQBARLR-UHFFFAOYSA-N | |
| CAS Registry Number | 944787-35-3 |
Spectroscopic and Crystallographic Data
Although crystallographic data for this specific compound are unavailable, related pyrazole derivatives exhibit planar configurations with dihedral angles between aromatic rings influencing packing efficiency . For example, in the structurally analogous compound (Z)-4-((1-(3-fluorophenyl)-1H-1,2,3-triazol-4-yl)methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one, the pyrazole and phenyl rings form a dihedral angle of 38.3°, optimizing π-π stacking interactions . Infrared (IR) and nuclear magnetic resonance (NMR) spectra for methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate would likely show characteristic peaks for the ester carbonyl (~1700 cm⁻¹), hydroxyl (~3200 cm⁻¹), and aromatic C-F bonds (~1220 cm⁻¹) .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or their equivalents . For methyl [1-(4-fluorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate, a plausible route includes:
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Formation of the Pyrazole Core: Reaction of 4-fluorophenylhydrazine with a β-ketoester, such as methyl acetoacetate, under acidic conditions to form the 5-hydroxypyrazole intermediate .
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Esterification: Subsequent acetylation of the hydroxyl group or direct incorporation of the methyl acetate moiety via alkylation .
Table 2: Representative Synthesis Parameters
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclocondensation | 4-Fluorophenylhydrazine, β-ketoester, HCl/EtOH, reflux | 65–75% |
| Esterification | Acetic anhydride, DMAP, CH₂Cl₂ | 80–85% |
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) yields >98% purity, as reported by suppliers . High-performance liquid chromatography (HPLC) and mass spectrometry (MS) confirm structural integrity, with ESI-MS showing a molecular ion peak at m/z 251.08 [M+H]⁺ .
Physicochemical Properties
Predicted Physicochemical Parameters
Computational models predict a collision cross-section (CCS) of 155.2 Ų for the [M+H]⁺ adduct, indicating a compact molecular geometry . The octanol-water partition coefficient (LogP) is estimated at 1.8, reflecting moderate lipophilicity suitable for blood-brain barrier penetration .
Table 3: Predicted Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| LogP | 1.8 | XLogP3 |
| Topological Polar SA | 66.8 Ų | PubChem |
| H-Bond Donors | 1 | PubChem |
| H-Bond Acceptors | 5 | PubChem |
Applications and Industrial Relevance
Pharmaceutical Development
The compound’s scaffold is a candidate for kinase inhibitors or antimicrobial agents. Its fluorophenyl group aligns with trends in FDA-approved drugs, where fluorine substitution improves metabolic stability .
Material Science
Pyrazole derivatives serve as ligands in coordination polymers. The hydroxyl and ester groups in this compound could facilitate metal-ion binding, enabling applications in catalysis or sensors .
Comparison with Structural Analogues
Table 4: Analogues and Key Differences
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